(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]sulfanyl-(carboxymethyl)amino]-5-oxopentanoi
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]sulfanyl-(carboxymethyl)amino]-5-oxopentanoi is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acid residues and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the preparation of individual amino acid residues, which are then sequentially coupled using peptide bond formation reactions. Common reagents used in these reactions include coupling agents like carbodiimides and protecting groups to prevent unwanted side reactions. The final deprotection step yields the target compound in its pure form.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). This method allows for the automated assembly of the peptide chain on a solid support, followed by cleavage and purification steps to obtain the final product. The use of high-throughput synthesis and purification techniques ensures the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of amino and sulfanyl groups makes it susceptible to oxidation reactions, which can be catalyzed by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups within the molecule, using reducing agents such as sodium borohydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reaction mechanisms.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating diseases related to amino acid metabolism.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-hydroxyproline: A structurally related amino acid with similar functional groups.
(2S)-2-acetamido-3-phenylpropanoyl: A simpler analog with fewer amino acid residues.
Uniqueness
The uniqueness of (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]sulfanyl-(carboxymethyl)amino]-5-oxopentanoi lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This complexity makes it a valuable tool for studying intricate biochemical processes and developing new therapeutic agents.
Properties
CAS No. |
78212-16-5 |
---|---|
Molecular Formula |
C36H59N15O10S |
Molecular Weight |
894 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]sulfanyl-(carboxymethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H59N15O10S/c1-20(52)47-26(18-21-8-3-2-4-9-21)31(59)49-23(11-6-16-45-35(40)41)29(57)48-24(12-7-17-46-36(42)43)30(58)50-25(13-14-27(53)54)32(60)51(19-28(55)56)62-33(61)22(37)10-5-15-44-34(38)39/h2-4,8-9,22-26H,5-7,10-19,37H2,1H3,(H,47,52)(H,48,57)(H,49,59)(H,50,58)(H,53,54)(H,55,56)(H4,38,39,44)(H4,40,41,45)(H4,42,43,46)/t22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
CNLHUYQLRABYDJ-LROMGURASA-N |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)N(CC(=O)O)SC(=O)C(CCCN=C(N)N)N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N(CC(=O)O)SC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)N(CC(=O)O)SC(=O)C(CCCN=C(N)N)N |
Synonyms |
Ac-Tyr-Arg-Arg-Glu-Arg-Gly-Sh acetyl-Tyr-Arg-Arg-Glu-Arg-thio-Gly acetyltyrosyl-arginyl-arginyl-glutamyl-arginyl-thioglycyl ATAAGAGS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.